

Indopine: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Indopine	
Cat. No.:	B1594909	Get Quote

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Abstract

Indopine (CAS 3569-26-4) is a synthetic compound with the systematic IUPAC name 3-[2-[1-(2-phenylethyl)piperidin-4-yl]ethyl]-1H-indole.[1] Classified as an analgesic agent, its chemical structure suggests a potential interaction with the endogenous opioid system, positioning it as a subject of interest for pain management research. This technical guide provides a comprehensive overview of the known chemical and physical properties of Indopine, alongside detailed, generalized experimental protocols for its potential synthesis and biological evaluation. While specific experimental data on Indopine's biological activity is not extensively available in public literature, this document outlines the standard methodologies used for assessing compounds of this class.

Chemical Structure and Identification

Indopine possesses a core indole moiety linked to a phenethylpiperidine group. This structural combination is of interest in medicinal chemistry due to the presence of the N-phenethylpiperidine scaffold, which is a common feature in a number of potent opioid analgesics.

Chemical Structure:	

Key Identifiers:



Identifier	Value	Reference
CAS Number	3569-26-4	[1][2]
Molecular Formula	C23H28N2	[1][2]
IUPAC Name	3-[2-[1-(2- phenylethyl)piperidin-4- yl]ethyl]-1H-indole	[1]
InChI Key	PKONSPWBWMIPAF- UHFFFAOYSA-N	[1]
Canonical SMILES	C1CN(CCC1CCC2=CNC3=CC =CC=C32)CCC4=CC=CC=C4	[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **Indopine** is presented below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

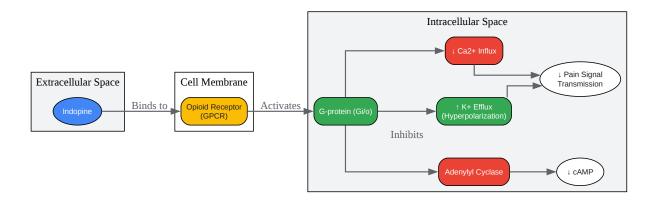
Property	Value	Reference
Molecular Weight	332.48 g/mol	[2][3]
Boiling Point	501.3 °C at 760 mmHg	[2]
Density	1.084 g/cm ³	[2]
Refractive Index	1.611	[2]
Flash Point	257 °C	[2]
Vapor Pressure	3.51E-10 mmHg at 25°C	[2]

Proposed Biological Activity and Signaling Pathway

Based on its structural features, particularly the N-phenethylpiperidine motif, **Indopine** is hypothesized to act as an opioid receptor agonist. The primary mechanism of action for such compounds involves binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.



Activation of these receptors, particularly the mu-opioid receptor (MOR), leads to a cascade of intracellular events that ultimately result in analgesia. This includes the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the opening of potassium channels and the closing of calcium channels. These events hyperpolarize the neuron, reducing its excitability and inhibiting the transmission of pain signals.



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Caption: Proposed signaling pathway for **Indopine**'s analgesic action.

Experimental Protocols

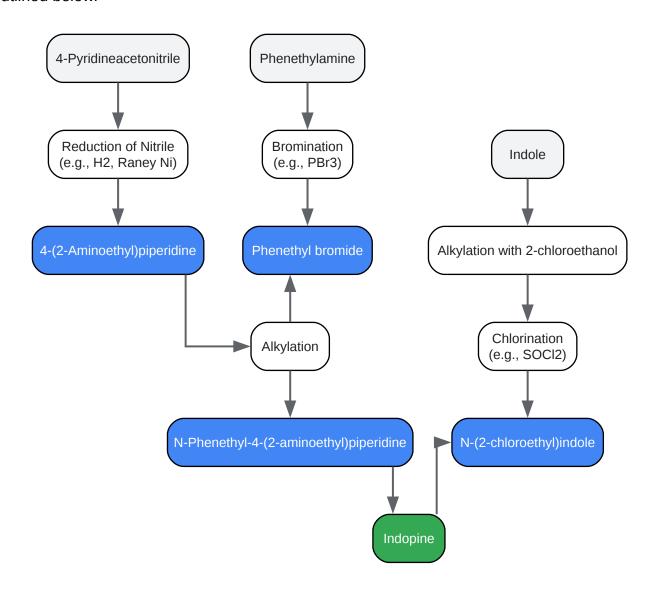
While specific experimental protocols for the synthesis and biological evaluation of **Indopine** are not readily available in the published literature, this section provides detailed, generalized methodologies that are standard in the field for compounds of this class.

Proposed Synthesis of Indopine

The synthesis of **Indopine** can be envisioned through a convergent approach, involving the preparation of two key intermediates: 4-(2-aminoethyl)piperidine and phenethyl bromide,



followed by their coupling and subsequent indole synthesis. A plausible synthetic workflow is outlined below.



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Caption: A proposed synthetic workflow for **Indopine**.

Detailed Methodologies:

- Synthesis of 4-(2-Aminoethyl)piperidine (Intermediate 1):
 - Hydrogenation of 4-Pyridineacetonitrile: 4-Pyridineacetonitrile is dissolved in a suitable solvent such as ethanol or methanol.



- A catalyst, typically Raney Nickel or Platinum on carbon, is added to the solution.
- The mixture is subjected to high-pressure hydrogenation in a Parr apparatus or a similar hydrogenation reactor.
- The reaction is monitored by thin-layer chromatography (TLC) or gas chromatographymass spectrometry (GC-MS) for the disappearance of the starting material.
- Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-(2-aminoethyl)piperidine.
- Synthesis of N-Phenethyl-4-(2-aminoethyl)piperidine (Intermediate 4):
 - Reductive Amination: 4-(2-Aminoethyl)piperidine and phenylacetaldehyde are dissolved in a suitable solvent like dichloromethane or 1,2-dichloroethane.
 - A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is added portion-wise to the stirred solution.
 - The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.
 - The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
 - The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
 - The crude product is purified by column chromatography on silica gel.
- Final Synthesis of Indopine:
 - Alkylation: To a solution of N-phenethyl-4-(2-aminoethyl)piperidine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base like potassium carbonate or sodium hydride is added.
 - A solution of 3-(2-bromoethyl)-1H-indole (prepared from indole-3-ethanol) in the same solvent is added dropwise.



- The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) until the reaction is complete (monitored by TLC or LC-MS).
- The reaction mixture is cooled to room temperature and poured into water.
- The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography to afford **Indopine**.

Biological Evaluation Protocols

The following are standard in vivo and in vitro assays to characterize the analgesic properties and mechanism of action of a compound like **Indopine**.

4.2.1. In Vitro Opioid Receptor Binding Assay

This assay determines the affinity of **Indopine** for different opioid receptor subtypes (μ , δ , κ).

- Materials:
 - Cell membranes expressing recombinant human opioid receptors (μ , δ, and κ).
 - Radioligands specific for each receptor subtype (e.g., [3 H]DAMGO for μ , [3 H]DPDPE for δ, [3 H]U69593 for κ).
 - Indopine at various concentrations.
 - Naloxone (a non-selective opioid antagonist for determining non-specific binding).
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Scintillation cocktail and a liquid scintillation counter.
- Procedure:
 - In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of Indopine or naloxone in the assay buffer.



- Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation cocktail.
- Quantify the radioactivity using a liquid scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding (in the presence of naloxone) from the total binding.
- Determine the IC50 value (the concentration of **Indopine** that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- o Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

4.2.2. In Vivo Analgesic Activity Assays

These assays are performed in animal models (typically mice or rats) to assess the analgesic efficacy of **Indopine**.

- Hot Plate Test (for central analgesic activity):
 - Acclimatize the animals to the testing room and apparatus.
 - Administer Indopine (at various doses) or a vehicle control to different groups of animals.
 - At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
 - Record the latency time for the animal to show a pain response (e.g., licking a paw or jumping).
 - A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.



- An increase in the latency time compared to the vehicle-treated group indicates an analgesic effect.
- Tail-Flick Test (for spinal analgesic activity):
 - Gently restrain the animal and place its tail over a radiant heat source.
 - Measure the baseline latency for the animal to flick its tail away from the heat.
 - Administer Indopine or a vehicle control.
 - At various time points after administration, re-measure the tail-flick latency.
 - An increase in latency indicates analgesia. A cut-off time is employed to prevent injury.
- Acetic Acid-Induced Writhing Test (for peripheral analgesic activity):
 - Administer Indopine or a vehicle control to groups of mice.
 - After a set period (e.g., 30 minutes), inject a dilute solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior).
 - Immediately after the injection, place the mice in an observation chamber and count the number of writhes over a specific period (e.g., 15-20 minutes).
 - A reduction in the number of writhes in the **Indopine**-treated groups compared to the control group indicates analgesic activity.

Conclusion

Indopine presents an interesting chemical scaffold for the development of novel analgesic agents. Its structural similarity to known opioid agonists strongly suggests a mechanism of action involving the opioid receptor system. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive pharmacological evaluation of **Indopine** and its analogues. Further research is warranted to elucidate its specific receptor binding profile, in vivo efficacy, and safety profile to determine its therapeutic potential.



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